molecular formula C10H14N4OS B14902744 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one

Cat. No.: B14902744
M. Wt: 238.31 g/mol
InChI Key: SMURKOLJMVUVAC-UHFFFAOYSA-N
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Description

2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrimidine ring, a thioether linkage, and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Thioether linkage formation:

    Azetidine ring formation: The azetidine moiety can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring and other functional groups may be reduced under specific conditions.

    Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Reduced pyrimidine derivatives: From reduction reactions.

    Substituted pyrimidines: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for creating new molecules with potential biological activities.

Biology

    Biological assays: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

    Drug development: Potential candidate for developing new therapeutic agents due to its unique structure and potential biological activities.

Industry

    Chemical intermediates: Used in the production of other complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of an azetidine ring.

Uniqueness

The presence of the azetidine ring in 2-((4-Amino-6-methylpyrimidin-2-yl)thio)-1-(azetidin-1-yl)ethan-1-one may confer unique biological properties compared to its analogs with different ring structures. This uniqueness can be explored in terms of binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-1-(azetidin-1-yl)ethanone

InChI

InChI=1S/C10H14N4OS/c1-7-5-8(11)13-10(12-7)16-6-9(15)14-3-2-4-14/h5H,2-4,6H2,1H3,(H2,11,12,13)

InChI Key

SMURKOLJMVUVAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCC2)N

Origin of Product

United States

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